molecular formula C8H11NO B1327020 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1142201-80-6

1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1327020
CAS RN: 1142201-80-6
M. Wt: 137.18 g/mol
InChI Key: UGIDDWMPJPUIRZ-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and are known for their aromaticity and reactivity due to the presence of the nitrogen atom. The trimethyl substitution and the carbaldehyde group on the pyrrole ring influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the TiCl4/t-BuNH2-promoted hydroamination/annulation of delta-keto-acetylenes leads to the formation of pyrrolo[1,2-a]indole-2-carbaldehydes, which are structurally related to this compound . Additionally, the synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin from pyrrole-2-carboxaldehyde through a series of reactions including nitro-aldol condensation, reduction, Michael addition, and reductive cyclization demonstrates the complexity and versatility of pyrrole synthesis .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is influenced by the substituents attached to the pyrrole ring. For example, the presence of trimethylsilyl groups in 3,4-bis(trimethylsilyl)-1H-pyrrole allows for the construction of unsymmetrically 3,4-disubstituted pyrroles through various coupling reactions . The molecular structure of this compound would similarly be influenced by the trimethyl groups and the carbaldehyde functionality, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives undergo a variety of chemical reactions. Selective thiylations of 1-vinylpyrrole-2-carbaldehydes have been performed to afford new pyrrole building blocks . Moreover, the synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes through the condensation of substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid indicates the reactivity of the carbaldehyde group in pyrrole derivatives . These reactions highlight the potential transformations that this compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are determined by their molecular structure. The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a water-soluble aldehyde, showcases the importance of functional groups in determining solubility and potential applications in drug development . The thermal and photochemical reactivity of 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one and its derivatives also provide insight into the stability and reactivity of pyrrole compounds under different conditions .

Scientific Research Applications

  • Supramolecular Chemistry : A study by Giannopoulos et al. (2014) utilized a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions, leading to the formation of a {Mn(III)25} barrel-like cluster. This cluster demonstrated single-molecule magnetic behavior and has potential applications in molecular magnetism and nanotechnology (Giannopoulos et al., 2014).

  • Spectroscopy and Structural Analysis : Afonin et al. (2009) investigated the 1H, 13C, and 15N NMR spectroscopic properties of 1-vinylpyrrole-2-carbaldehyde oxime isomers. They found that the isomers adopt specific conformations stabilized by intramolecular hydrogen bonds, impacting the spectroscopic characteristics. This study is significant for understanding the molecular structure and behavior of pyrrole derivatives (Afonin et al., 2009).

  • Synthesis of Complex Molecules : Mikhaleva et al. (2009) discussed the applications of pyrrole-2-carbaldehydes in synthesizing pharmaceuticals, natural compound analogs, and other complex organic structures. These derivatives are key intermediates in creating various biologically important molecules (Mikhaleva et al., 2009).

  • Organometallic Chemistry : Research by Denat et al. (1992) explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes. These compounds have potential applications in material science and catalysis (Denat et al., 1992).

  • Pharmaceutical Development : A study by Wang et al. (2017) focused on the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an intermediate in small molecule anticancer drug development. This highlights the role of such compounds in medicinal chemistry (Wang et al., 2017).

  • Fluorinated Pyrroles Synthesis : Surmont et al. (2009) developed a methodology for synthesizing 3-fluoropyrroles and pyrrole-5-carbaldehydes, contributing to the synthesis of new fluorinated organic compounds (Surmont et al., 2009).

  • Anion Binding Properties : Deliomeroglu et al. (2014) synthesized tetrakis(1H-pyrrole-2-carbaldehyde) receptors with the ability to bind anions, demonstrating the utility of pyrrole derivatives in sensing and material science (Deliomeroglu et al., 2014).

Future Directions

: Santa Cruz Biotechnology

properties

IUPAC Name

1,2,4-trimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-9(3)7(2)8(6)5-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIDDWMPJPUIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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